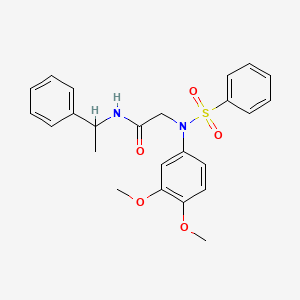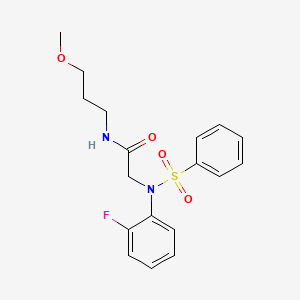![molecular formula C14H19NO2 B4998907 N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It is commonly referred to as '4-EPN' and is known for its potential applications in scientific research.
科学的研究の応用
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide has potential applications in scientific research, especially in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is an important neurotransmitter receptor in the central nervous system. The compound has been used to study the role of glycine receptors in various physiological and pathological conditions, including pain, anxiety, and schizophrenia.
作用機序
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide acts as a competitive antagonist of the glycine receptor. It binds to the receptor at the strychnine-binding site, thereby blocking the action of glycine. This leads to a decrease in the excitability of neurons, which can have various physiological and pathological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions. However, some of the commonly reported effects include a decrease in the amplitude and frequency of synaptic currents, a decrease in the sensitivity of neurons to excitatory stimuli, and a decrease in the activity of inhibitory interneurons.
実験室実験の利点と制限
One of the main advantages of using N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its specificity for the glycine receptor. This allows researchers to selectively study the role of glycine receptors in various physiological and pathological conditions. However, one of the limitations of using the compound is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the use of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide in scientific research. Some of these include:
1. Studying the role of glycine receptors in the regulation of pain and anxiety.
2. Developing new drugs that target the glycine receptor for the treatment of various neurological disorders.
3. Investigating the potential use of this compound as a tool for studying the structure and function of the glycine receptor.
4. Exploring the potential use of the compound in the development of new therapies for schizophrenia and other psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It acts as a selective antagonist of the glycine receptor and has been used to study the role of glycine receptors in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has some limitations, including potential toxicity. Nonetheless, there are several future directions for the use of this compound in scientific research, which can lead to new insights into the structure and function of the glycine receptor and the development of new therapies for neurological disorders.
合成法
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 4-ethoxyphenethylamine with cyclopropanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
特性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-13-8-6-11(7-9-13)10(2)15-14(16)12-4-5-12/h6-10,12H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOROGBIKSJXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)

![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)
![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)